molecular formula C11H13N3O B13877009 2-Methoxy-4-(4-methylimidazol-1-yl)aniline

2-Methoxy-4-(4-methylimidazol-1-yl)aniline

Cat. No.: B13877009
M. Wt: 203.24 g/mol
InChI Key: FKDBXPBAUMCYMT-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylimidazol-1-yl)aniline is an organic compound that features a methoxy group and a methylimidazole moiety attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylimidazol-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylimidazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylimidazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(4-methylimidazol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methylimidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
  • 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline

Uniqueness

2-Methoxy-4-(4-methylimidazol-1-yl)aniline is unique due to the presence of both a methoxy group and a methylimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-methoxy-4-(4-methylimidazol-1-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)9-3-4-10(12)11(5-9)15-2/h3-7H,12H2,1-2H3

InChI Key

FKDBXPBAUMCYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

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